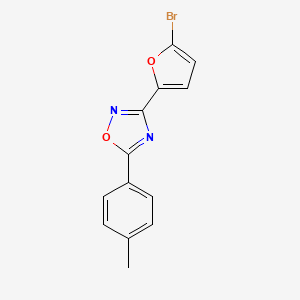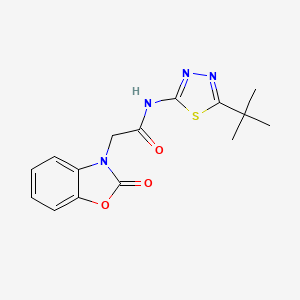![molecular formula C16H20N2O4 B5548513 4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)
4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a synthetic molecule with potential relevance in pharmaceutical and medicinal chemistry. While the specific literature directly addressing this molecule was not found, insights can be drawn from related research on compounds with similar structural features, such as those involving piperidinyl groups, carbonyl functionalities, and their biochemical and pharmacological properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including the formation of key functional groups, protection/deprotection strategies, and the use of catalysts to improve yields and selectivity. For compounds like the one mentioned, common synthetic approaches might involve amide bond formation, carbonyl group manipulations, and amino group derivatization. For instance, the synthesis of related compounds has been reported through the Mannich reaction, which involves ketones, aldehydes, and ammonium acetate in polar aprotic solvents to yield heterocyclic compounds (Mazimba & Mosarwa, 2015).
Molecular Structure Analysis
The molecular structure of such compounds can significantly influence their physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate and predict the structure-activity relationships (SAR) that dictate how structural features affect biological activity. Studies on similar molecules have utilized EPR spectroscopy to analyze backbone dynamics and peptide secondary structure (Schreier et al., 2012).
Chemical Reactions and Properties
The reactivity of a molecule is influenced by its functional groups. Amide bonds, for instance, are relatively stable under physiological conditions, making them a common feature in drug molecules. The presence of a carbonyl group offers a site for nucleophilic attack, which is a key reaction in many synthetic pathways. For related compounds, reactivity with nucleophiles and electrophiles, and participation in cycloaddition reactions, are relevant (Gomaa & Ali, 2020).
科学的研究の応用
Environmental and Aquatic Effects of Oxo-process Chemicals
Research on a series of C4 and C8 oxo-process chemicals, including butyl acetate, 1-butanol, isobutyl alcohol, 2-ethylhexanol, and 2-ethylhexanoic acid, indicates their environmental fate and aquatic effects. These compounds are primarily released into the environment through volatilization during use, handling, or transport. They exhibit high solubility and volatility, with a lower tendency to bind to soil and sediment. Notably, these chemicals are readily biodegradable, demonstrating rapid degradation in soil and water. Their atmospheric photo-oxidation half-lives range from 0.43 to 3.8 days. Toxicity tests reveal a generally low concern for fish, invertebrates, algae, and microorganisms, suggesting that inadvertent environmental releases would pose a negligible threat to aquatic life (Charles A. Staples, 2001).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA), a prevalent phenolic compound found in green coffee extracts and tea, demonstrates a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and as a central nervous system stimulator. CGA influences lipid metabolism and glucose regulation, offering potential treatment avenues for hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also shows hepatoprotective effects by safeguarding against chemical or lipopolysaccharide-induced injuries. The review encourages further research to optimize CGA's biological and pharmacological effects for practical use as a natural food additive, potentially replacing synthetic antibiotics (M. Naveed et al., 2018).
Biochemical and Biological Activities of p-Coumaric Acid
p-Coumaric acid and its conjugates are noted for their low toxicity and diverse bioactivities, serving as precursors for other phenolic compounds. Recent studies highlight the antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities of p-coumaric acid conjugates. These activities are significantly enhanced through conjugation, which also poses questions regarding their high biological activity contrasted with low absorption rates. Understanding the conjugation effects on biological activities is crucial for developing new therapeutic agents (K. Pei et al., 2016).
特性
IUPAC Name |
4-oxo-4-[2-(piperidine-1-carbonyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(8-9-15(20)21)17-13-7-3-2-6-12(13)16(22)18-10-4-1-5-11-18/h2-3,6-7H,1,4-5,8-11H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPFUMJDFWSLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)



![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)
![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)
![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)
![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)
